3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl, propan-2-yl, and propyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst.
Alkylation reactions: The propan-2-yl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for various diseases, including cancer, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar applications, such as enzyme inhibition and therapeutic development.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar tricyclic structure and are studied for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-4-10-19-17-11-16(13(2)3)21-18-15(12-20-22(17)18)14-8-6-5-7-9-14/h5-9,11-13,19H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANIUPAUURNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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